Cas no 1010902-37-0 (8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione)
![8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione structure](https://www.kuujia.com/scimg/cas/1010902-37-0x500.png)
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 6-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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- Inchi: 1S/C16H15ClFN5O2/c1-20-13-12(14(24)21(2)16(20)25)23-7-6-22(15(23)19-13)8-9-10(17)4-3-5-11(9)18/h3-5H,6-8H2,1-2H3
- InChI Key: XRDXNWRBRAGKPF-UHFFFAOYSA-N
- SMILES: N12CCN(CC3=C(F)C=CC=C3Cl)C1=NC1=C2C(=O)N(C)C(=O)N1C
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3376-1643-75mg |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
1010902-37-0 | 90%+ | 75mg |
$312.0 | 2023-07-27 | |
Life Chemicals | F3376-1643-100mg |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
1010902-37-0 | 90%+ | 100mg |
$372.0 | 2023-07-27 | |
Life Chemicals | F3376-1643-10μmol |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
1010902-37-0 | 90%+ | 10μmol |
$103.5 | 2023-07-27 | |
Life Chemicals | F3376-1643-4mg |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
1010902-37-0 | 90%+ | 4mg |
$99.0 | 2023-07-27 | |
Life Chemicals | F3376-1643-25mg |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
1010902-37-0 | 90%+ | 25mg |
$163.5 | 2023-07-27 | |
Life Chemicals | F3376-1643-20μmol |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
1010902-37-0 | 90%+ | 20μmol |
$118.5 | 2023-07-27 | |
Life Chemicals | F3376-1643-50mg |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
1010902-37-0 | 90%+ | 50mg |
$240.0 | 2023-07-27 | |
Life Chemicals | F3376-1643-1mg |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
1010902-37-0 | 90%+ | 1mg |
$81.0 | 2023-07-27 | |
Life Chemicals | F3376-1643-5mg |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
1010902-37-0 | 90%+ | 5mg |
$103.5 | 2023-07-27 | |
Life Chemicals | F3376-1643-20mg |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
1010902-37-0 | 90%+ | 20mg |
$148.5 | 2023-07-27 |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione Related Literature
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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5. Book reviews
Additional information on 8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Introduction to Compound with CAS No. 1010902-37-0 and Its Applications in Modern Pharmaceutical Research
The compound with the CAS number 1010902-37-0 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. Its chemical name, 8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione, reflects its complex structural framework and potential biological activities. This introduction delves into the compound's unique characteristics, its significance in contemporary medicinal chemistry, and its potential applications in drug development.
The molecular structure of this compound is characterized by an imidazo[1,2-g]purine core, which is a fused heterocyclic system consisting of an imidazole ring and a purine moiety. This particular scaffold has been extensively studied for its pharmacological properties due to its ability to interact with various biological targets. The presence of multiple nitrogen atoms in the ring system enhances its potential as a ligand for enzymes and receptors involved in critical cellular processes.
One of the most striking features of this compound is the substitution pattern on the aromatic rings. The 2-chloro-6-fluorophenyl group attached to the imidazo[1,2-g]purine core introduces both electron-withdrawing and electron-donating effects, which can modulate the reactivity and binding affinity of the molecule. The chloro and fluoro substituents are particularly interesting because they have been shown to enhance metabolic stability and improve oral bioavailability in drug candidates.
Recent studies have highlighted the potential of this compound as an inhibitor of kinases and other enzymes involved in cancer progression. The imidazo[1,2-g]purine scaffold is known to exhibit kinase inhibition properties, making it a valuable candidate for developing targeted therapies against various types of cancer. In particular, research has focused on its ability to inhibit tyrosine kinases, which are overactive in many cancers and contribute to tumor growth and metastasis.
The< strong>methyl groups at the 1-position of the imidazo[1,2-g]purine ring further contribute to the compound's pharmacological profile by influencing its solubility and interactions with biological targets. These groups can also serve as handles for further chemical modifications, allowing researchers to fine-tune the properties of the molecule for specific therapeutic applications.
In addition to its potential as an anti-cancer agent, this compound has also been explored for its antimicrobial properties. The unique structural features of the imidazo[1,2-g]purine core can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to bacterial growth inhibition. Preliminary studies have shown promising results against certain resistant bacterial strains, suggesting that this compound could be a valuable addition to future antimicrobial therapies.
The< strong>fluorine atom at the 6-position of the phenyl ring is another key feature that contributes to the compound's biological activity. Fluorinated aromatic compounds are well-known for their enhanced binding affinity and metabolic stability. In this context, the fluorine atom can improve the interactions between the compound and its target proteins or enzymes by increasing hydrophobic interactions or altering electronic distributions.
The< strong>keto groups at the 2- and 4-positions of the imidazo[1,2-g]purine ring add another layer of complexity to the molecule's structure. These keto groups can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity. Additionally, they can be modified through various chemical reactions to introduce additional functional groups or alter the pharmacokinetic properties of the compound.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriate precursors followed by functional group transformations such as chlorination and fluorination. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce specific substituents into the molecular framework efficiently.
Ongoing research continues to explore new derivatives of this compound with enhanced pharmacological properties. By modifying various substituents on the aromatic rings or introducing additional functional groups into the imidazo[1,2-g]purine core, researchers aim to develop more potent and selective drug candidates for treating various diseases.
The development of new pharmaceutical agents relies heavily on understanding their interactions with biological targets at a molecular level. Computational methods such as molecular docking simulations have been instrumental in predicting how this compound might interact with proteins involved in cancer progression or bacterial metabolism. These simulations provide valuable insights into binding affinities and potential side effects before expensive experimental trials are conducted.
In conclusion,< strong>1010902-37-0 represents a fascinating molecule with significant potential in modern pharmaceutical research. Its complex structure< strong>, characterized by an imidazo[1,2-g]purine core substituted with chloro-, fluoro-, methyl-, and keto groups, makes it a versatile candidate for developing targeted therapies against various diseases including cancer and infections caused by resistant bacteria.
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